molecular formula C22H18ClN5O2 B2451659 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-78-0

1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2451659
CAS RN: 1207057-78-0
M. Wt: 419.87
InChI Key: AIFDPKDPZNXWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Analysis

  • This compound is utilized as a starting material for synthesizing various heterocyclic compounds, which are characterized using different analytical techniques and screened for biological activities such as lipase and α-glucosidase inhibition (Bekircan et al., 2015).
  • It serves as a precursor in the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which are studied for their antioxidant and antiradical activities (Bekircan et al., 2008).
  • Research on its X-ray and DFT-calculated structures provides insights into its molecular composition and potential applications in materials science and pharmacology (Șahin et al., 2011).

Biological Applications

  • Compounds derived from this chemical have shown potential as NK-1 antagonists, indicating possible applications in therapeutic drug development (Jungheim et al., 2006).
  • Its derivatives have been used in the synthesis of radiotracers for PET imaging studies, particularly for studying CB1 cannabinoid receptors, highlighting its use in neuroimaging and neurological research (Katoch-Rouse & Horti, 2003).
  • It has been involved in the synthesis of compounds with anti-tubercular activity against Mycobacterium tuberculosis, suggesting its importance in antimicrobial drug discovery (Amaroju et al., 2017).

Miscellaneous Applications

  • The compound's derivatives are studied for their interactions with the CB1 cannabinoid receptor, providing insights into drug-receptor interactions and aiding in the development of new pharmaceuticals (Shim et al., 2002).
  • It's also used in the synthesis of new antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (Komsani et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, many indole derivatives have diverse biological and clinical applications .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-6-2-4-15(12-19)13-25-22(29)20-21(16-5-3-11-24-14-16)28(27-26-20)18-9-7-17(23)8-10-18/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDPKDPZNXWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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